molecular formula C7H10N4O2 B13865809 3-Amino-5-(dimethylamino)pyrazine-2-carboxylic acid

3-Amino-5-(dimethylamino)pyrazine-2-carboxylic acid

Cat. No.: B13865809
M. Wt: 182.18 g/mol
InChI Key: TVKFTHCBNMFRSM-UHFFFAOYSA-N
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Description

3-Amino-5-(dimethylamino)pyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of amino and dimethylamino groups attached to a pyrazine ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(dimethylamino)pyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diaminopyrazine-2-carboxylic acid with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(dimethylamino)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-(dimethylamino)pyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(dimethylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-pyrazinecarboxylic acid
  • 5-(Dimethylamino)pyrazine-2-carboxylic acid
  • 3-Aminopyrazine-2-carboxamide

Uniqueness

3-Amino-5-(dimethylamino)pyrazine-2-carboxylic acid is unique due to the presence of both amino and dimethylamino groups on the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

3-amino-5-(dimethylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C7H10N4O2/c1-11(2)4-3-9-5(7(12)13)6(8)10-4/h3H,1-2H3,(H2,8,10)(H,12,13)

InChI Key

TVKFTHCBNMFRSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C(C(=N1)N)C(=O)O

Origin of Product

United States

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